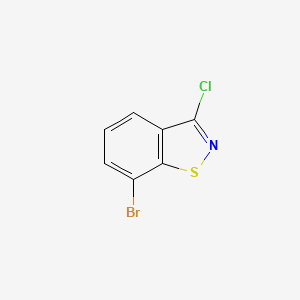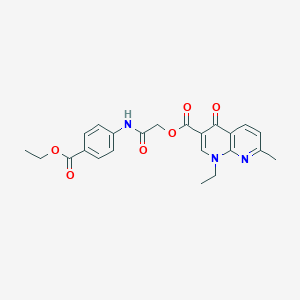
7-Bromo-3-chloro-1,2-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-chloro-1,2-benzothiazole is a derivative of benzothiazole . Benzothiazoles are bicyclic aromatic chemicals composed of a benzene ring fused to a 1,2,3-thiadiazole . They are known for their wide range of biological activities and medicinal applications .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Molecular Structure Analysis
The molecular weight of a similar compound, 6-bromo-3-chloro-1,2-benzothiazole, is 248.53 . The structure of benzothiazole derivatives has been studied using molecular docking .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For example, the formal acylation of the benzothiazoles involves the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical and Chemical Properties Analysis
The physical form of a similar compound, 6-bromo-3-chloro-1,2-benzothiazole, is a powder . It has a molecular weight of 248.53 .Applications De Recherche Scientifique
Luminescent Materials
The synthesis and characterization of luminescent materials based on 2,1,3-benzothiadiazole derivatives have shown significant potential for applications in optoelectronic devices. The introduction of carbazole moieties to the benzothiadiazole core, as in the derivatives synthesized by Tao et al. (2011), enhances optical properties and thermostability. These compounds exhibit strong absorption peaks and photoluminescence, making them suitable for applications in light-emitting diodes and other photonic devices (Tao et al., 2011).
Antitumor Agents
A series of 2-(4-aminophenyl)benzothiazoles, including those with bromo and chloro substituents, have been developed as potent and selective antitumor agents. Bradshaw et al. (2001) described the in vitro antitumor activity of these compounds against various carcinoma cell lines, highlighting their potential as cancer therapeutics. The lead compound, DF 203, showed superior in vivo results, underscoring the therapeutic promise of benzothiazole derivatives in oncology (Bradshaw et al., 2001).
Fluorescent Chemosensors
Benzothiazole-based aggregation-induced emission luminogens (AIEgens) have been applied as fluorescent chemosensors for pH sensing, demonstrating high sensitivity to physiological pH levels. Li et al. (2018) developed a benzothiazole-based AIEgen that shows reversible acid/base-switched emission, making it suitable for detecting pH fluctuations in biological samples and environmental monitoring (Li et al., 2018).
Molecular Interactions and Structural Studies
The study of hydrogen and halogen bonding patterns, as well as π–π aromatic interactions in benzothiazole derivatives, provides insights into the structural basis for the diverse applications of these compounds. Čičak et al. (2010) investigated such interactions in 6,7-disubstituted 1,3-benzothiazoles, contributing to our understanding of their molecular properties and potential applications in designing new materials and pharmaceuticals (Čičak et al., 2010).
Catalysis and Synthetic Applications
Benzothiazole derivatives have been utilized as precursors and ligands in catalysis, facilitating the development of efficient synthetic methodologies. For example, the formation of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes, as reported by Yen et al. (2006), demonstrates the utility of benzothiazole derivatives in catalyzing cross-coupling reactions, a key process in organic synthesis (Yen et al., 2006).
Mécanisme D'action
Target of Action
7-Bromo-3-chloro-1,2-benzothiazole, like other benzothiazole derivatives, has been reported to display antibacterial activity by inhibiting several targets . These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with these targets, leading to the inhibition of their function. For example, by inhibiting DNA gyrase, it prevents bacterial DNA replication, leading to cell death
Biochemical Pathways
The inhibition of these targets affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while the inhibition of DNA gyrase affects DNA replication . The disruption of these pathways leads to the downstream effect of bacterial cell death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This makes it a potential candidate for the development of novel antibacterial agents .
Safety and Hazards
The safety information for a similar compound, 6-bromo-3-chloro-1,2-benzothiazole, includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications. The development of novel antibiotics to control resistance problems is crucial . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Propriétés
IUPAC Name |
7-bromo-3-chloro-1,2-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIXZXYTJAZDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride](/img/structure/B2982519.png)

![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)

![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)
![[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2982529.png)

![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)




